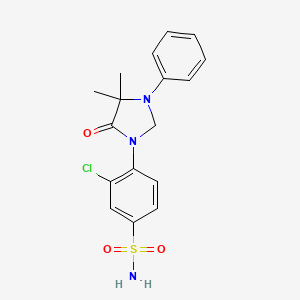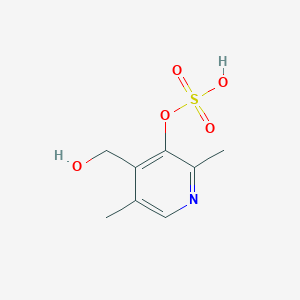![molecular formula C14H28OS B14480966 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol CAS No. 70624-57-6](/img/structure/B14480966.png)
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is a chemical compound with a unique structure that includes a sulfanyl group attached to a dec-1-en-4-ol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-decene and propan-2-thiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced technologies and automation ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as an anti-inflammatory agent.
Industry: It is used in the formulation of specialty chemicals, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth, contributing to its observed activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-terpineol: A terpineol with a similar structure but different functional groups.
Terpinen-4-ol: Another related compound with known antimicrobial and anti-inflammatory properties.
Uniqueness
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is unique due to its specific sulfanyl group and dec-1-en-4-ol backbone, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
70624-57-6 |
|---|---|
Molekularformel |
C14H28OS |
Molekulargewicht |
244.44 g/mol |
IUPAC-Name |
4-methyl-1-propan-2-ylsulfanyldec-1-en-4-ol |
InChI |
InChI=1S/C14H28OS/c1-5-6-7-8-10-14(4,15)11-9-12-16-13(2)3/h9,12-13,15H,5-8,10-11H2,1-4H3 |
InChI-Schlüssel |
RNPIFJOSSAVPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(CC=CSC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


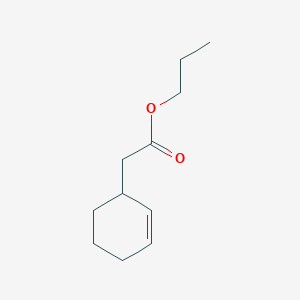
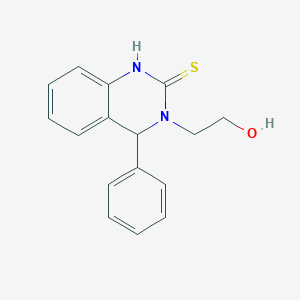

![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
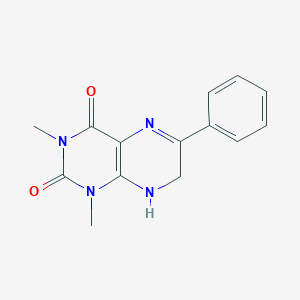
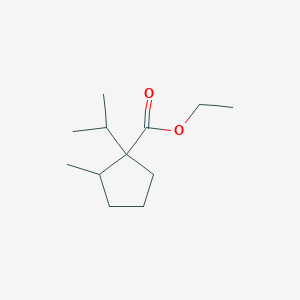
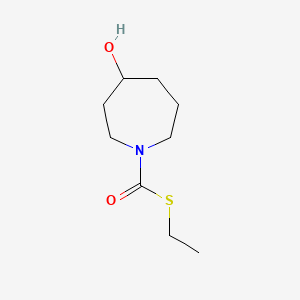
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
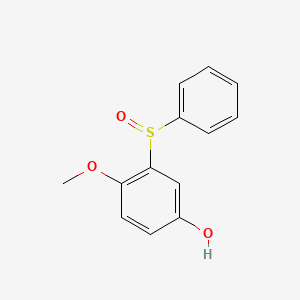
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
